Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4, a tosyl (4-methylphenylsulfonyl) group at position 1, and an ethyl ester at position 2.
Properties
Molecular Formula |
C17H15BrN2O4S |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
ethyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H15BrN2O4S/c1-3-24-17(21)15-10-13-14(18)8-9-19-16(13)20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
InChI Key |
QWPBJNLANSYGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]Pyridine Scaffold
The pyrrolo[2,3-b]pyridine nucleus serves as the foundational structure for subsequent modifications. Classical routes involve cyclocondensation of aminopyridines with α,β-unsaturated carbonyl compounds. For example, ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized via a Gould-Jacobs reaction, where ethyl 2-aminopyridine-3-carboxylate undergoes cyclization with acryloyl chloride. Alternative methods include transition-metal-catalyzed cross-coupling to construct the bicyclic system, though these are less common due to cost and complexity.
Sulfonylation at the N1 Position
Introducing the 4-methylphenylsulfonyl (tosyl) group at the N1 position is critical for stabilizing the reactive pyrrole nitrogen and directing subsequent substitutions. This is achieved through sulfonylation using 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous dichloromethane or tetrahydrofuran, with triethylamine as a base to scavenge HCl. Optimal molar ratios (1:1.05–1:1.5 for tosyl chloride relative to the pyrrolopyridine) ensure complete conversion while minimizing side reactions. The reaction typically proceeds at 0–25°C over 4–6 hours, yielding ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with >85% purity after aqueous workup.
Regioselective Bromination at Position 4
Electrophilic Aromatic Bromination
Direct bromination of the sulfonylated intermediate presents challenges due to the electron-withdrawing tosyl group, which deactivates the aromatic ring. However, position 4 (para to the sulfonamide nitrogen) remains sufficiently reactive for electrophilic substitution. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C facilitates selective bromination, with iodine or iron(III) chloride as catalysts enhancing regioselectivity. This method achieves 70–75% yields, though over-bromination at position 5 is a minor side reaction.
Transition-Metal-Mediated Bromination
Palladium-catalyzed coupling offers an alternative route for introducing bromine. In a protocol adapted from CN110746345B, the tosyl-protected pyrrolopyridine undergoes Miyaura borylation at position 4 using bis(pinacolato)diboron and Pd(dppf)Cl₂, followed by treatment with CuBr₂ to install the bromine. This two-step sequence improves regiocontrol, achieving 80–85% yields with minimal byproducts.
Optimization of Esterification and Final Product Isolation
Ester Group Introduction
The ethyl carboxylate group at position 2 is typically introduced early in the synthesis to avoid steric hindrance during later stages. Ethyl chloroformate reacts with the carboxylic acid precursor under Schotten-Baumann conditions, though pre-esterified starting materials (e.g., ethyl 2-aminopyridine-3-carboxylate) are often preferred for simplicity.
Purification and Characterization
Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from ethanol/water mixtures enhances purity to >98%, as confirmed by HPLC. Key characterization data include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H), 7.89 (d, J = 8.3 Hz, 2H), 7.38 (d, J = 8.0 Hz, 2H), 6.95 (s, 1H), 4.42 (q, J = 7.1 Hz, 2H), 2.45 (s, 3H), 1.42 (t, J = 7.1 Hz, 3H).
- HRMS : m/z 423.99359 [M+H]⁺ (calculated for C₁₇H₁₅BrN₂O₄S: 423.99359).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Electrophilic Bromination | Tosylation → Bromination → Esterification | 70 | 95 | Moderate |
| Miyaura Borylation | Borylation → Bromination → Tosylation | 85 | 98 | High |
The Miyaura borylation route offers superior yields and scalability, albeit with higher reagent costs. Electrophilic bromination remains viable for small-scale synthesis due to its simplicity.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Industrial protocols emphasize solvent recycling, particularly for DMF and THF, via distillation. Pd(dppf)Cl₂ recovery using scavenger resins reduces costs by 30–40%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a pyrrolopyridine derivative with a molecular weight of 351.22 g/mol. The compound's structure features a pyrrolo[2,3-b]pyridine ring, a bromine atom at the 4-position, a sulfonyl group attached to a para-methylphenyl moiety, and an ethyl ester functional group. It is studied for its biological activities, making it a subject of interest in medicinal chemistry and drug development.
Scientific Research Applications
- FGFRs Inhibitor Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). Inhibition of FGFRs can lead to decreased tumor growth and metastasis, making this compound a candidate for anticancer therapies. It has shown promising results in inhibiting FGFRs by competing with ATP for binding at the receptor's active site, preventing downstream signaling cascades that promote cell proliferation and survival in cancer cells.
- Potential Therapeutic Applications Studies suggest that compounds in the pyrrolopyridine class may also act on other molecular targets involved in various diseases, including metabolic disorders and inflammatory conditions. Furthermore, studies have indicated potential interactions with other kinases and enzymes involved in cellular signaling pathways, suggesting broader therapeutic applications.
- Pyrazole Biomolecules as Cancer Therapeutics Pyrazole-bearing therapeutic agents play an essential part in pharmaceutical sciences . The pyrazole moiety possesses a broad range of biological profiles, mainly anticancer, anti-inflammatory, analgesic, antioxidant, anti-convulsant, anti-microbial, anti-mycobacterial, anti-amoebic, anti-depressant, hypotensive, and ACE inhibitors .
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to the active site of the target protein, leading to inhibition or modulation of its activity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogs, emphasizing substituent variations and their impact on properties:
Key Observations:
Substituent Effects on Reactivity: The tosyl group (4-methylphenylsulfonyl) enhances steric bulk and electron-withdrawing effects, influencing solubility and reactivity in cross-coupling reactions . Bromine at position 4 (target compound) vs.
Synthetic Yields and Purification :
Positional Isomerism and Core Modifications
- Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine :
- Furan vs. Thiazole Fusion :
Spectral Data and Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a member of the pyrrolopyridine class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolo[2,3-b]pyridine ring system.
- A bromo substituent at the 4-position.
- A sulfonyl group attached to a para-methylphenyl moiety.
- An ethyl ester functional group.
Its molecular formula is with a molecular weight of approximately 393.26 g/mol .
Research indicates that this compound functions primarily as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various signaling pathways that influence cell proliferation and survival, particularly in cancer cells. By inhibiting these receptors, the compound can potentially reduce tumor growth and metastasis .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against FGFRs. It competes with ATP for binding at the receptor's active site, thereby disrupting downstream signaling pathways associated with tumor progression .
Other Biological Targets
Beyond FGFRs, this compound may interact with other kinases and enzymes involved in cellular signaling pathways, indicating broader therapeutic applications in treating metabolic disorders and inflammatory conditions .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar pyrrolopyridine derivatives is useful:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 348640-07-3 | 0.60 | Lacks ethoxy group; simpler structure |
| 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 480423-17-4 | 1.00 | Iodine substitution; potential for different reactivity |
| 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1227270-43-0 | 0.77 | No bromo substituent; different biological activity |
| 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1227271-03-5 | 0.77 | Different position of bromo substituent; affects reactivity |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological assessment of pyrrolopyridine derivatives, including this compound:
- Anticancer Activity : In a study assessing various pyrrolopyridine derivatives for anticancer activity, this compound demonstrated significant inhibition of cancer cell lines associated with FGFR signaling .
- Inflammatory Conditions : Another investigation highlighted its potential use in treating inflammatory diseases by modulating kinase activities involved in inflammatory responses .
Q & A
Q. What are the key synthetic strategies for this compound, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of the pyrrolo[2,3-b]pyridine core using 4-methylbenzenesulfonyl (tosyl) chloride. A representative method includes:
- Reacting the parent pyrrole intermediate with tosyl chloride in dichloromethane (CH₂Cl₂) at 0°C, catalyzed by dimethylaminopyridine (DMAP) and triethylamine (Et₃N).
- Purification via flash chromatography (silica gel, hexane:EtOAc gradients) yields the product in ~89% purity .
- Critical factors: Temperature control (0°C to room temperature), stoichiometric excess of tosyl chloride (1.2–1.5 equiv), and base selection (Et₃N) to neutralize HCl byproducts .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should be prioritized?
- ¹H NMR : Focus on aromatic protons (δ 7.4–8.2 ppm) and sulfonyl-adjacent methyl groups (δ ~2.4 ppm). For example, the tosyl methyl group appears as a singlet at δ 2.38–2.43 ppm .
- ESIMS : Prioritize molecular ion peaks (e.g., m/z 494.1 [M+1] for analogues) and isotopic patterns (e.g., bromo substituents show M/M+2 peaks with a 1:1 ratio) .
- LCMS/HPLC : Confirm purity (>95%) and monitor retention times for byproduct detection .
Q. What purification techniques are optimal, particularly when dealing with isomeric byproducts?
- Flash chromatography : Use hexane:EtOAc gradients (e.g., 80:20 to 50:50) to resolve isomers. Silica gel polarity effectively separates sulfonylated derivatives .
- Recrystallization : If solubility permits, use ethanol or ethyl acetate to isolate crystalline forms, as demonstrated for structurally related pyrrole carboxylates .
Q. What are the critical considerations in selecting protecting groups for the pyrrolo[2,3-b]pyridine nitrogen during synthesis?
- The tosyl group is preferred due to its stability under acidic/basic conditions and ease of removal via hydrolysis. Alternatives (e.g., mesyl or triflyl groups) may require harsher conditions .
- Ensure compatibility with subsequent reactions (e.g., bromination or cross-coupling) to avoid premature deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and observed spectral data?
- Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping aromatic signals .
- High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion identification (e.g., distinguishing [M+H]⁺ from adducts) .
- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Q. What methodologies are recommended for investigating substituent effects on biological activity?
- Structure-activity relationship (SAR) : Synthesize analogues with varied substituents (e.g., replacing bromo with trifluoromethyl or fluoro groups) and test in bioassays. For example, analogues with 3-trifluoromethylbenzoyl groups showed enhanced activity in related studies .
- Use molecular docking to predict interactions with target proteins, guided by X-ray crystallography data of similar scaffolds .
Q. What computational approaches are suitable for modeling electronic effects of bromo and sulfonyl groups?
- Density functional theory (DFT) : Calculate electrostatic potential maps to visualize electron-deficient regions caused by the sulfonyl group.
- Molecular dynamics (MD) simulations : Assess conformational stability of the tosyl-protected pyrrolopyridine core in solvent environments .
Q. How to design stability studies under varying pH and temperature conditions?
- Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- Adjust pH (2–9) to identify labile functional groups (e.g., ester hydrolysis under alkaline conditions) .
Q. What strategies mitigate competing side reactions during sulfonylation?
- Low-temperature addition (0°C) minimizes electrophilic side reactions.
- Use DMAP catalysis to enhance sulfonylation efficiency and reduce reaction time .
- Quench unreacted tosyl chloride with aqueous HCl before extraction to prevent over-sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
